molecular formula C7H13NO2 B3192603 4,4-Dimethylpyrrolidine-2-carboxylic acid CAS No. 63624-41-9

4,4-Dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B3192603
CAS No.: 63624-41-9
M. Wt: 143.18 g/mol
InChI Key: BDNWSJQJILLEBS-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C7H13NO2. It is a derivative of pyrrolidine, characterized by the presence of two methyl groups at the 4th position and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrrolidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-1,3-diaminopropane with diethyl oxalate, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of 4,4-Dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, influencing various biological functions .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethylpyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4,4-dimethylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNWSJQJILLEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 137e (27 g, 90 mmol) and TFA (100 mL) in DCM (200 mL) was stirred at 20° C. for 16 h. See FIG. 1. The reaction solution was concentrated under reduced pressure to give 4,4-dimethylpyrrolidine-2-carboxylic acid 137f as a brown oil (27 g, TFA salt). 1H NMR (400 MHz, CDCl3): δ 12.08 (br s, 2H), 9.56 (br s, 1H), 7.77 (br s, 1H), 4.52 (s, 1H), 3.20 (s, 2H), 2.30-2.24 (m, 1H), 2.00-1.94 (m, 1H), 1.17 (s, 6H).
Name
137e
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 20.4 g (0.13 mol) of 3-chloro-5,5-dimethyl-2-piperidone and 45.2 g (0.14 mol) of Ba(OH)3-8H2O in 252 mL of water was heated in a Parr apparatus at 150° C. for 6 h. Then, 18.6 g (0.14 mol) of ammonium sulphate were added. The precipitate was filtered off, and the solution was concentrated under reduced pressure to dryness. Crude 4,4-dimethylpyrrolidine-2-carboxylic acid was obtained as a white solid (37.5 g). (J. Med. Chem., 20, 1176 (1977), EP 0 447 704 A1, page 17)
Quantity
20.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)3-8H2O
Quantity
45.2 g
Type
reactant
Reaction Step One
Name
Quantity
252 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 2
4,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 3
4,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 4
4,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 6
4,4-Dimethylpyrrolidine-2-carboxylic acid

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